molecular formula C15H23N5O3 B6445207 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 2640885-02-3

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6445207
CAS No.: 2640885-02-3
M. Wt: 321.37 g/mol
InChI Key: DJYNOJSFFQVCOJ-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a methoxypyrimidine, piperazine, and morpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactionsThe final step involves the incorporation of the morpholine moiety under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and scalability of the synthesis process. Advanced techniques like continuous flow chemistry can be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound binds to the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both NO and COX-2 production makes it a promising candidate for the development of new anti-inflammatory drugs .

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-22-14-10-13(16-12-17-14)19-4-2-18(3-5-19)11-15(21)20-6-8-23-9-7-20/h10,12H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNOJSFFQVCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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